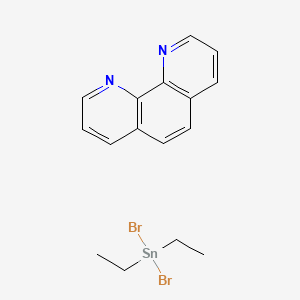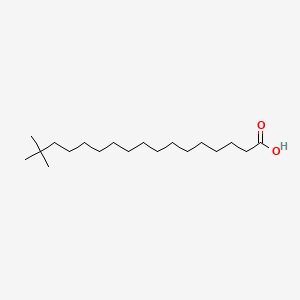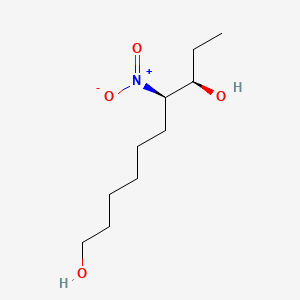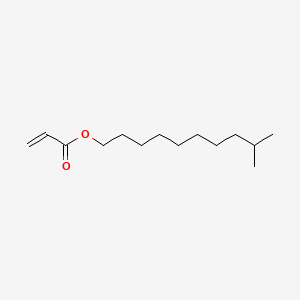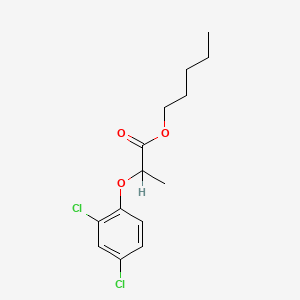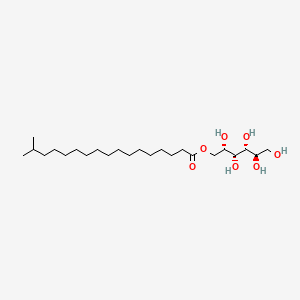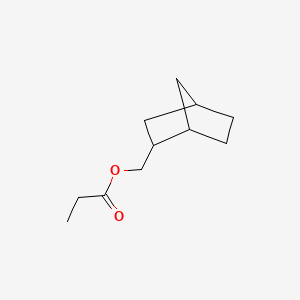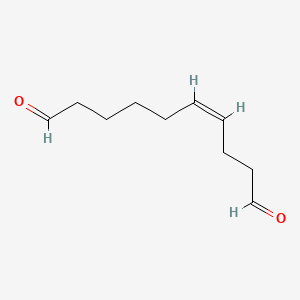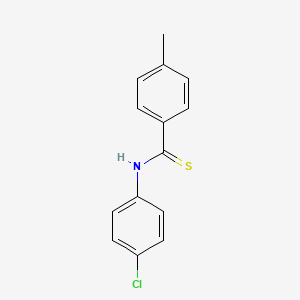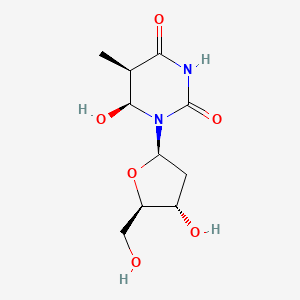
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-5,6-Dihydro-6-hydroxythymidine is a derivative of thymidine, a nucleoside component of DNA This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions of the thymidine molecule, which significantly alters its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .
Types of Reactions:
Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,6S)-5,6-Dihydro-6-hydroxythymidine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleosides.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its potential use in antiviral therapies and as a biomarker for oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .
Comparison with Similar Compounds
Thymidine: The parent compound, lacking the hydroxyl groups at the 5 and 6 positions.
5,6-Dihydrothymidine: A similar compound without the hydroxyl groups.
5-Hydroxymethyl-2’-deoxyuridine: Another nucleoside derivative with hydroxyl modifications.
Uniqueness: (5R,6S)-5,6-Dihydro-6-hydroxythymidine is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly impact its chemical reactivity and biological interactions. This compound’s ability to induce DNA structural changes and its role in DNA repair mechanisms make it a valuable tool in scientific research .
Properties
CAS No. |
32926-52-6 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1 |
InChI Key |
YJLDZGKIGNIAQO-DJFHCUHBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
